3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile
Description
3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile is a benzonitrile derivative characterized by a benzylamine substituent at the 3-position of the benzonitrile core. The benzylamine group is further substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 2- and 3-positions of the benzene ring, respectively. This structural arrangement confers unique electronic and steric properties, making the compound a candidate for diverse applications, including pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-[(2-hydroxy-3-methoxyphenyl)methylamino]benzonitrile |
InChI |
InChI=1S/C15H14N2O2/c1-19-14-7-3-5-12(15(14)18)10-17-13-6-2-4-11(8-13)9-16/h2-8,17-18H,10H2,1H3 |
InChI Key |
JXBGXEVVEJUBIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The optimal parameters for this step include a reaction temperature of 90–100°C, a molar ratio of 1:2.3 (3-aminobenzamide to SOCl₂), and a toluene solvent system. Post-reaction hydrolysis at 50–60°C neutralizes residual SOCl₂, followed by pH adjustment to 6.5–7.5 using sodium hydroxide. The crude product is isolated via cooling crystallization at 0–5°C, yielding 91.3% pure 3-aminobenzonitrile with a gas chromatography (GC) purity of 99.6%.
Table 1: Synthesis Parameters for 3-Aminobenzonitrile
| Parameter | Value |
|---|---|
| Starting Material | 3-Aminobenzamide |
| Reagent | Thionyl Chloride (SOCl₂) |
| Solvent | Toluene |
| Temperature | 90–100°C |
| Molar Ratio | 1:2.3 (amide:SOCl₂) |
| Yield | 91.3% |
| Purity (GC) | 99.6% |
Coupling Reaction with 2-Hydroxy-3-methoxybenzyl Chloride
The second stage involves the nucleophilic substitution of 3-aminobenzonitrile with 2-hydroxy-3-methoxybenzyl chloride. This step is typically conducted in polar protic solvents such as methanol or ethanol at room temperature, utilizing sodium hydroxide (NaOH) as a base to deprotonate the amine and facilitate the coupling.
Mechanistic Insights
The reaction mechanism proceeds via the formation of a Schiff base intermediate, where the primary amine of 3-aminobenzonitrile attacks the electrophilic carbon of 2-hydroxy-3-methoxybenzyl chloride. The subsequent elimination of hydrochloric acid (HCl) yields the target compound. Control over stoichiometry (1:1 molar ratio) and pH (8–10) is critical to minimizing side reactions such as over-alkylation or hydrolysis of the nitrile group.
Table 2: Coupling Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Methanol/Ethanol |
| Temperature | 20–25°C (Room Temperature) |
| Base | Sodium Hydroxide (NaOH) |
| Reaction Time | 4–6 Hours |
| Yield | 85–90% |
Purification and Isolation Techniques
Post-synthesis purification is essential to achieving pharmaceutical-grade purity. Two primary methods are employed:
Recrystallization
Recrystallization from ethanol-water mixtures (3:1 v/v) at 0–5°C removes unreacted starting materials and inorganic salts. This method yields crystals with >98% purity but may result in a 10–15% loss of product due to solubility limitations.
Column Chromatography
Silica gel chromatography using ethyl acetate/hexane (1:3) as the eluent achieves higher recovery rates (95–97%) and purities exceeding 99%. However, this method is less scalable for industrial production due to solvent consumption and time requirements.
Reaction Optimization and Scalability
Solvent Selection
Methanol outperforms ethanol in reaction kinetics due to its higher polarity, which enhances the solubility of 3-aminobenzonitrile. However, ethanol is preferred in industrial settings for its lower toxicity and ease of recovery.
Temperature Effects
Elevating temperatures to 40–50°C reduces reaction time to 2–3 hours but risks nitrile group hydrolysis. Kinetic studies recommend maintaining temperatures below 30°C to preserve functional group integrity.
Industrial Production Challenges
Scaling the synthesis requires continuous flow reactors to manage exothermic reactions and improve mixing efficiency. Pilot-scale trials report a 12% decrease in yield compared to batch processes, attributed to incomplete mass transfer in tubular systems.
Comparative Analysis of Synthetic Routes
While the described method remains the most widely adopted, alternative pathways have been explored:
Reductive Amination
A proposed route involves the condensation of 3-nitrobenzonitrile with 2-hydroxy-3-methoxybenzaldehyde followed by catalytic hydrogenation. This method avoids chloride intermediates but suffers from lower yields (70–75%) due to competing reduction of the nitrile group.
Green Chemistry Approaches
Efforts to replace SOCl₂ in the precursor synthesis with enzymatic catalysts (e.g., nitrile hydratases) are underway. Preliminary data show a 65% yield of 3-aminobenzonitrile under aqueous conditions, though reaction times extend to 48 hours.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
(E)-3-(2-Hydroxy-4-methoxybenzylidene-amino)benzonitrile ()
- Structural Differences: The benzylidene-amino group introduces a conjugated double bond between the benzyl and amino groups, enhancing planarity compared to the single-bonded benzylamine in the target compound. The methoxy group is at the 4-position of the benzyl ring instead of the 3-position.
- Single-crystal X-ray analysis confirmed a mean σ(C–C) bond length of 0.003 Å and an R factor of 0.059, indicating high structural stability .
3-((6-Methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzonitrile ()
- Structural Differences : Incorporates a fused benzofuropyrazole ring system instead of a simple benzylamine group.
- Biological Activity: Exhibited tumor cell growth inhibitory activity (17–18% yield in synthesis), suggesting that heterocyclic substituents enhance bioactivity compared to non-fused systems .
3-{[(1-Methyl-1H-pyrrol-2-yl)methyl]amino}benzonitrile ()
- Structural Differences : Replaces the hydroxy-methoxybenzyl group with a pyrrolemethyl moiety.
Thiazolidinedione Derivatives ()
- Example: (Z)-3-(((4-cyanobenzyl)(2-(5-(4-ethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)ethyl)amino)methyl)benzonitrile.
- Structural Differences: Features a thiazolidinedione ring linked to the benzonitrile core via an ethylamino spacer.
2-(3-Aminophenoxy)benzonitrile ()
- Structural Differences: Contains an ether linkage (phenoxy group) instead of an amino linkage.
- Synthetic Yield: Achieved 86% yield via nucleophilic aromatic substitution, suggesting higher synthetic efficiency compared to amino-linked analogs .
Substituent Effects on Physical and Chemical Properties
3-(1-Hydroxy-1-methylethyl)benzonitrile ()
- Structural Differences : A branched hydroxy-alkyl substituent at the 3-position.
- Flavor Chemistry: Identified as a volatile benzenoid in coffee beans, demonstrating that substituent bulkiness influences volatility and flavor profiles .
Benzonitrile Derivatives in OLEDs ()
- Example: 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile.
- Application: Used in thermally activated delayed fluorescence (TADF) materials for OLEDs. The cyano group enhances electron-withdrawing capacity, improving device efficiency .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Positional Isomerism : Shifting the methoxy group from the 3- to 4-position (as in ) enhances molecular planarity and crystallinity, which is critical for materials science applications .
- Bioactivity : Heterocyclic systems (e.g., benzofuropyrazole in ) improve tumor inhibition, suggesting that fused rings enhance target binding .
- Synthetic Efficiency: Ether-linked analogs () achieve higher yields than amino-linked derivatives, guiding route optimization in industrial synthesis .
Biological Activity
3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile is an organic compound with notable biological activity, particularly as an inhibitor of the enzyme 12-lipoxygenase (12-LOX). This enzyme is significant in the metabolism of arachidonic acid, which is involved in inflammatory processes. The inhibition of 12-LOX by this compound suggests potential therapeutic applications in treating various inflammatory conditions.
Chemical Structure and Properties
The molecular formula of this compound is C15H15N2O2, indicating the presence of two nitrogen atoms and two oxygen atoms, along with a complex aromatic structure. Its structural features facilitate interactions with biological targets, primarily through hydrogen bonding and π-stacking interactions, which are crucial for its inhibitory effects on enzymes like 12-LOX.
Preliminary studies have demonstrated that this compound interacts with various biological targets. The compound's ability to modulate biochemical pathways indicates its potential as a lead compound for drug development. Molecular docking studies could further elucidate its binding mechanisms and affinities.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Enzyme Inhibition | Significant inhibitor of 12-lipoxygenase, potentially reducing inflammation. |
| Anticancer Potential | Exhibits cytotoxic effects against various cancer cell lines, promoting apoptosis. |
| Antimicrobial Effects | Demonstrated activity against certain bacterial strains. |
Case Studies and Research Findings
- Inflammation and 12-LOX Inhibition : Research has shown that the inhibition of 12-LOX by this compound could lead to a decrease in inflammatory markers in vitro. This suggests a mechanism through which it may exert anti-inflammatory effects.
- Anticancer Activity : In studies involving cancer cell lines, this compound has been observed to induce apoptosis. For instance, flow cytometry results indicated significant apoptotic activity in MCF cell lines when treated with this compound .
- Antimicrobial Properties : The compound has also shown effectiveness against specific bacterial strains, indicating potential use as an antimicrobial agent. The minimum inhibitory concentration (MIC) values suggest it could be developed further for clinical applications .
Summary of Findings
The biological activity of this compound highlights its potential as a therapeutic agent across various medical fields:
- Anti-inflammatory Applications : Due to its ability to inhibit enzymes involved in inflammatory pathways.
- Cancer Treatment : As a promising candidate for inducing apoptosis in cancer cells.
- Antimicrobial Development : With demonstrated effects against pathogenic bacteria.
Future Directions
Further research is necessary to explore the full therapeutic potential of this compound. This includes:
- In-depth Molecular Docking Studies : To understand binding affinities and mechanisms.
- In Vivo Studies : To assess efficacy and safety profiles in animal models.
- Clinical Trials : To evaluate its effectiveness and safety in human subjects.
Q & A
Basic: What are the recommended synthetic routes for 3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile?
Methodological Answer:
The compound is synthesized via Schiff base formation. A typical procedure involves refluxing 3-aminobenzonitrile with 2-hydroxy-3-methoxybenzaldehyde in ethanol (20 mL) for 7 hours under inert conditions. The reaction mixture is cooled, filtered, and left to crystallize, yielding ~85% pure product after recrystallization . Key considerations:
- Reactant stoichiometry : A slight excess of aldehyde (4.5 mmol) relative to amine (5 mmol) improves yield.
- Solvent choice : Ethanol balances solubility and crystallization kinetics.
- Purification : Slow evaporation at room temperature produces X-ray-quality crystals.
Basic: How is this compound characterized using spectroscopic methods?
Methodological Answer:
Characterization relies on NMR spectroscopy :
- 1H NMR (CDCl₃, 300 MHz): Key signals include δ 3.92 ppm (s, 3H, methoxy), 6.87–7.08 ppm (aromatic protons), and a broad singlet for the hydroxyl proton (~5–6 ppm, solvent-dependent) .
- 13C NMR (CDCl₃, 75 MHz): Peaks at δ 56.3 ppm (methoxy), 114–148 ppm (aromatic carbons), and ~120 ppm (nitrile carbon) .
- IR : A sharp peak at ~2220 cm⁻¹ confirms the nitrile group.
Validation : Compare data with structurally analogous Schiff bases (e.g., 3-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzonitrile) .
Advanced: What crystallographic strategies are used to resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX software is standard:
- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
- Refinement in SHELXL : Apply constraints for hydrogen atoms (e.g., O–H bond length fixed at 0.82 Å) and anisotropic displacement parameters for non-H atoms .
- Validation : Check for R-factor convergence (e.g., R₁ < 0.05) and verify hydrogen bonding networks (e.g., O–H⋯N interactions) .
Example crystal data : Monoclinic space group P2₁/c, a = 14.897 Å, b = 15.684 Å, c = 8.858 Å, β = 97.86° .
Advanced: How can researchers assess the bioactivity of this compound, and what mechanistic insights are plausible?
Methodological Answer:
- Enzyme inhibition assays : Screen against targets like methionyl-tRNA synthetase using molecular docking (e.g., AutoDock Vina) to predict binding affinities. For example, benzonitrile derivatives show interactions with residues like Asp72, Tyr258, and His290 .
- Cellular assays : Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines.
- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy or hydroxyl groups) to optimize binding to hydrophobic pockets or hydrogen-bonding sites .
Advanced: How should researchers address discrepancies in analytical data from commercial sources?
Methodological Answer:
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
- Independent characterization : Cross-validate with NMR, IR, and mass spectrometry. For example, Sigma-Aldrich explicitly disclaims analytical data for similar compounds, necessitating in-house validation .
- Batch variability : Document lot-specific variations and request certificates of analysis (CoA) from suppliers.
Advanced: What computational tools are suitable for studying this compound’s electronic properties?
Methodological Answer:
- DFT calculations : Use Gaussian09/B3LYP/6-311+G(d,p) to optimize geometry and calculate frontier molecular orbitals (FMOs).
- Molecular docking : AutoDock or Schrödinger Suite for predicting protein-ligand interactions (e.g., PD-1/PD-L1 inhibition ).
- ADMET prediction : SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., logP = 2.88, similar to bunitrolol derivatives ).
Advanced: How do solvent and temperature affect crystallization outcomes?
Methodological Answer:
- Solvent selection : Ethanol promotes slow crystallization, while DMSO/water mixtures may induce polymorphism.
- Temperature gradient : Cooling from reflux to room temperature over 12–24 hours yields larger crystals.
- Crystal packing analysis : Use Mercury software to visualize π-π stacking (e.g., between benzyl and nitrile groups) and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
